molecular formula C15H14F2 B8209175 2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene

2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene

Cat. No.: B8209175
M. Wt: 232.27 g/mol
InChI Key: QWEKPSRAEFRFMQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene is an organic compound with the molecular formula C15H14F2 It is a derivative of benzene, where two fluorine atoms are substituted at the 2 and 4 positions, and a 1-(p-tolyl)ethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the aryl boronic acid. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorotoluene: Similar structure but lacks the 1-(p-tolyl)ethyl group.

    1-(p-Tolyl)ethylbenzene: Similar structure but lacks the fluorine atoms.

    2,4-Difluoro-1-ethylbenzene: Similar structure but with an ethyl group instead of the 1-(p-tolyl)ethyl group.

Uniqueness

2,4-Difluoro-1-(1-(p-tolyl)ethyl)benzene is unique due to the presence of both fluorine atoms and the 1-(p-tolyl)ethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2,4-difluoro-1-[1-(4-methylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c1-10-3-5-12(6-4-10)11(2)14-8-7-13(16)9-15(14)17/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEKPSRAEFRFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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